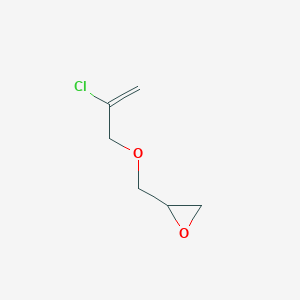![molecular formula C11H21NO3S B14598405 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one CAS No. 61201-06-7](/img/structure/B14598405.png)
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is an organic compound that features a combination of functional groups, including an amino group, a sulfanyl group, and a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The starting material, 2,2-diethoxyethanol, is reacted with an amine to introduce the amino group.
Introduction of the Sulfanyl Group: The intermediate product is then treated with a thiol compound to introduce the methylsulfanyl group.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butenone structure can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. The butenone structure allows for conjugation and interaction with various biological molecules, influencing pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone.
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61201-06-7 |
|---|---|
Molekularformel |
C11H21NO3S |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
4-(2,2-diethoxyethylamino)-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C11H21NO3S/c1-5-14-11(15-6-2)8-12-10(16-4)7-9(3)13/h7,11-12H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
XVCWNRAFHSAAII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC(=CC(=O)C)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)

